molecular formula C22H38Br2N2O2 B13113876 3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine

3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine

Cat. No.: B13113876
M. Wt: 522.4 g/mol
InChI Key: ZHASQCHRTLOQTL-UHFFFAOYSA-N
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Description

3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine is a chemical compound with the molecular formula C22H36Br2N2O2 It is characterized by the presence of two bromine atoms and two octyloxy groups attached to a benzene ring, along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of octyloxy groups and amine functionalities. One common method involves the bromination of 4,5-dihydroxybenzene-1,2-diamine, followed by the alkylation with octyl bromide to introduce the octyloxy groups. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine atoms and octyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-4,5-bis(octyloxy)benzene-1,2-diamine is unique due to the presence of both bromine atoms and octyloxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,6-dibromo-4,5-dioctoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38Br2N2O2/c1-3-5-7-9-11-13-15-27-21-17(23)19(25)20(26)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16,25-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHASQCHRTLOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCC)Br)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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